molecular formula C13H15NO B069124 spiro[indene-1,4'-piperidin]-3(2H)-one CAS No. 180465-55-8

spiro[indene-1,4'-piperidin]-3(2H)-one

Cat. No. B069124
CAS RN: 180465-55-8
M. Wt: 201.26 g/mol
InChI Key: KUQPSRVEBGIYRZ-UHFFFAOYSA-N
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Description

Spiro[indene-1,4’-piperidin]-3(2H)-one is a chemical compound that has been studied for its potential applications in various fields of chemistry . It is a derivative of spiro[1H-indene-1,4’-piperidine], which has been identified as a potent and selective non-peptide human somatostatin receptor subtype 2 (sst2) agonist .


Synthesis Analysis

The synthesis of spiro[indene-1,4’-piperidin]-3(2H)-one involves a suspension of D-Tryptophan methyl ester, disuccinimidyl carbonate, and DIEA in dichloromethane . Other methods of synthesis have also been explored, such as an on-water [4 + 2] annulation reaction between the 2-methyl-3H-indolium salt and α-bromo N-acyl hydrazone .


Molecular Structure Analysis

The molecular structure of spiro[indene-1,4’-piperidin]-3(2H)-one is complex and unique. It is a spiro compound in which two cyclic rings are fused at a common carbon atom . This gives it unique conformational features, structural complexity, and rigidity .


Chemical Reactions Analysis

Spiro[indene-1,4’-piperidin]-3(2H)-one can undergo various chemical reactions. For instance, it has been used as a key construction block for producing a variety of indeno[1,2-b]quinoxaline-based spiro-heterocyclic frameworks . It can also participate in an on-water [4 + 2] annulation reaction with the 2-methyl-3H-indolium salt and α-bromo N-acyl hydrazone .

Scientific Research Applications

Human Somatostatin Receptor Subtype 2 Agonists

Spiro[indene-1,4’-piperidin]-3(2H)-one derivatives have been found to be potent and selective non-peptide human somatostatin receptor subtype 2 (sst2) agonists . This makes them potentially useful in the treatment of diseases related to this receptor, such as acromegaly, Cushing’s disease, and certain types of cancer .

Synthesis of Diverse Spiro-Indeno Quinoxalines

The nitrogen-containing indeno [1,2-b]quinoxaline ring is a structurally fused active system that has notable applications in various fields of chemistry . Spiro[indene-1,4’-piperidin]-3(2H)-one can be used as a key construction block for producing a variety of indeno [1,2-b]quinoxaline-based spiro-heterocyclic frameworks .

Drug Discovery

Spiro compounds, in which two cyclic rings are fused at a common carbon atom, are promising skeletal systems in drug discovery due to their unique conformational features, structural complexity, and rigidity . Spiro[indene-1,4’-piperidin]-3(2H)-one, being a spiro compound, can be used in the development of new drug candidates .

Organic Synthesis

For the past several years, spiro[indene-1,4’-piperidin]-3(2H)-one has been recognized as an important building block in organic synthesis . It can be used in a wide range of chemical reactions to produce complex molecular spiro architectures .

Substrate-Controlled Diversity-Oriented Synthesis

Spiro[indene-1,4’-piperidin]-3(2H)-one can be used in a substrate-controlled diversity-oriented synthesis via [4 + 2] and [3 + 2] annulation reaction . This allows for the regioselective synthesis of a broad range of bioinspired novel spiro[indene-2,2’-[1,3]oxazino[2,3-a]isoquinoline] and spiro[indene-2,1’-pyrrolo[2,1-a]isoquinoline] derivatives .

Bioinspired Novel Spiro Derivatives

The spiro[indene-1,4’-piperidin]-3(2H)-one can be used to afford a range of bioinspired novel spiro derivatives . These derivatives can be used in various applications, including drug discovery and organic synthesis .

Future Directions

The future directions for research on spiro[indene-1,4’-piperidin]-3(2H)-one are promising. Its unique molecular structure and potential applications in various fields of chemistry suggest that it could be a valuable subject for future research . Further studies could explore its synthesis, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and potential applications in more detail.

Mechanism of Action

Target of Action

Spiro[indene-1,4’-piperidin]-3(2H)-one is a potent and selective non-peptide human Somatostatin Receptor Subtype 2 (sst2) agonist . The sst2 receptor plays a crucial role in the regulation of endocrine and nervous system functions.

Mode of Action

The compound interacts with the sst2 receptor, triggering a series of biochemical reactions. It binds to the receptor with an IC50 value of 84nM , indicating a strong affinity. This interaction results in changes in cellular processes, including the inhibition of hormone secretion and modulation of neurotransmission .

Biochemical Pathways

Upon binding to the sst2 receptor, spiro[indene-1,4’-piperidin]-3(2H)-one influences several biochemical pathways. These pathways are primarily related to the regulation of endocrine and nervous system functions . The exact downstream effects are complex and depend on the specific cellular context.

Pharmacokinetics

The compound’s potent inhibitory activity suggests it has favorable adme (absorption, distribution, metabolism, and excretion) properties . These properties impact the compound’s bioavailability, determining its effectiveness in reaching and interacting with its target.

Result of Action

The molecular and cellular effects of spiro[indene-1,4’-piperidin]-3(2H)-one’s action are primarily related to its role as an sst2 agonist. It can inhibit hormone secretion and modulate neurotransmission . The compound’s potent inhibitory activity against [β-Ala 8]-NKA(4-10)-induced bronchoconstriction in guinea pigs further illustrates its biological effects .

properties

IUPAC Name

spiro[2H-indene-3,4'-piperidine]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c15-12-9-13(5-7-14-8-6-13)11-4-2-1-3-10(11)12/h1-4,14H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQPSRVEBGIYRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)C3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594128
Record name Spiro[indene-1,4'-piperidin]-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

180465-55-8
Record name Spiro[1H-indene-1,4′-piperidin]-3(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180465-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[indene-1,4'-piperidin]-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-boc-1-[4-spiro-piperidine]-3-indanone and trifluoroacetic acid were processed according to the method of Example 137D to provide the product. No purification was required. MS (ESI+) m/z 202 (M+H)+.
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